Chemical structure and properties of (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid
Chemical structure and properties of (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]
Executive Summary
(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid (CAS: 1416786-23-6) represents a critical heteroaromatic building block in modern medicinal chemistry.[1][2] Unlike simple phenylboronic acids, this scaffold offers a unique combination of steric bulk (via the N1-isopropyl group) and electronic modulation (via the C3-methyl group).[1][2] These features make it an ideal fragment for optimizing solubility and metabolic stability in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2]
This guide provides a comprehensive analysis of its physicochemical properties, stability profiles, and optimized cross-coupling protocols, addressing the common challenges associated with nitrogen-rich heterocyclic boronates.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The molecule consists of a pyrazole core substituted at the N1 position with an isopropyl group and at the C3 position with a methyl group. The boronic acid moiety resides at C4, the most nucleophilic position of the pyrazole ring, which significantly influences its reactivity in palladium-catalyzed cross-couplings.
Key Data Summary[1][2][7]
| Property | Specification |
| IUPAC Name | (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid |
| CAS Number | 1416786-23-6 |
| Molecular Formula | C₇H₁₃BN₂O₂ |
| Molecular Weight | 168.00 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in non-polar solvents |
| pKa (Calculated) | ~8.5 (Boronic acid ionization) |
| LogP (Calculated) | ~1.2 (Lipophilic due to isopropyl/methyl masking) |
Structural Functionalization Analysis
The interplay between the substituents dictates the molecule's utility in drug design:
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N1-Isopropyl Group: Acts as a "steric shield," preventing metabolic N-dealkylation common in N-methyl pyrazoles.[1][2] It also fills hydrophobic pockets (e.g., ATP-binding sites in kinases).[2]
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C3-Methyl Group: Provides weak electron donation, slightly increasing the electron density of the pyrazole ring compared to the unsubstituted analog. This can retard the rate of transmetallation in Suzuki couplings but improves the stability of the resulting biaryl bond against oxidation.
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C4-Boronic Acid: The reactive handle.[1][2] Note that pyrazole-4-boronic acids are generally more stable to protodeboronation than their C5-isomers due to the distance from the N1 lone pair.[1][2]
Figure 1: Functional zone analysis of the (1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid scaffold.
Synthetic Utility: The Suzuki-Miyaura Nexus[1][2]
The primary application of this reagent is in Suzuki-Miyaura cross-coupling to form biaryl or heteroaryl-aryl systems.[1][2] However, as a π-excessive heterocycle, it presents specific challenges:
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Slow Transmetallation: The electron-rich nature of the pyrazole ring renders the C-B bond less Lewis acidic, slowing the transmetallation step to the Palladium(II) center.
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Competitive Protodeboronation: Under aqueous basic conditions, the boronic acid can undergo hydrolysis (replacing -B(OH)₂ with -H), destroying the reagent before coupling occurs.
Optimized Catalyst Systems
To overcome these barriers, "next-generation" bulky phosphine ligands are required.
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Ligand of Choice: XPhos or SPhos . These Buchwald ligands facilitate oxidative addition (via the Pd(0) species) and, crucially, accelerate reductive elimination.
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Base Selection: K₃PO₄ (Potassium Phosphate) is superior to carbonates (Na₂CO₃) for nitrogen-containing heterocycles.[2] It provides sufficient basicity to activate the boronic acid without promoting rapid hydrolytic degradation.
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Solvent System: A mixture of 1,4-Dioxane/Water (4:1) is the standard.[2] For highly unstable substrates, switching to anhydrous n-Butanol or DMF with anhydrous base can mitigate deboronation.[2]
Decision Matrix for Optimization
Figure 2: Troubleshooting workflow for optimizing Suzuki couplings with pyrazole boronic acids.
Experimental Protocols
Protocol A: Synthesis of the Pinacol Ester
Rationale: The free boronic acid is often generated in situ or purchased as the more stable pinacol ester (CAS: 879487-10-2).[1][2] If you must synthesize it, the ester is the preferred storage form.
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Reagents: 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole (1.0 eq), n-Butyllithium (1.2 eq, 2.5M in hexanes), 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.3 eq), anhydrous THF.[1][2]
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Setup: Flame-dried 3-neck flask under Argon atmosphere.
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Lithiation: Cool THF solution of the bromide to -78°C . Add n-BuLi dropwise over 20 mins.[1][2] The internal temperature must not exceed -65°C to prevent lithium migration or elimination.[1][2]
-
Quench: Stir at -78°C for 1 hour. Add the borate ester dropwise.
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Workup: Allow to warm to room temperature (RT) overnight. Quench with saturated NH₄Cl.[2] Extract with EtOAc.[2]
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Purification: Silica gel chromatography (Hexane/EtOAc). Note: Pyrazole boronates can streak on silica; adding 1% Et₃N to the eluent helps.
Protocol B: Cross-Coupling (The "Gold Standard")
Target: Coupling with 2-Chloro-pyridine derivative.[1][2]
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Components:
-
Degassing: This is critical. Sparge the solvent mixture with Argon for 15 minutes before adding the catalyst. Oxygen promotes homocoupling and catalyst deactivation.
-
Reaction: Heat to 80-90°C for 4-12 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the aryl chloride.
-
Workup: Filter through Celite to remove Pd black.[2] Dilute with water, extract with DCM.
Stability & Handling (The "Gotchas")
Protodeboronation
Heteroaryl boronic acids are amphoteric. The basic nitrogen of the pyrazole can coordinate intramolecularly or facilitate the approach of water to the boron center.
-
Risk Level: Moderate. The C4 position is more stable than C5, but less stable than phenylboronic acid.
-
Mechanism: Base-catalyzed hydrolysis.[1][2] The hydroxide ion attacks the boron, forming a boronate "ate" complex, which then undergoes ipso-protonation.
-
Mitigation: Store at -20°C under inert gas. If the free acid degrades, convert it to the MIDA boronate or Potassium Trifluoroborate salt, which are solids stable at room temperature.
Storage[1]
-
Hygroscopicity: Boronic acids dehydrate to form boroxines (trimers) upon storage. This is reversible in aqueous reaction media but complicates stoichiometry calculations.
-
Recommendation: Assume a purity of ~90-95% for stoichiometry calculations unless freshly recrystallized.[1][2]
Therapeutic Relevance
The (1-isopropyl-3-methyl-1H-pyrazol-4-yl) moiety is a privileged scaffold in drug discovery.[1][2]
-
Kinase Inhibition: The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor for the hinge region of kinases (e.g., JAK, Aurora kinases). The isopropyl group occupies the solvent-exposed region or a hydrophobic selectivity pocket.[1][2]
-
Bioisosterism: It serves as a bioisostere for phenyl or pyridine rings, improving aqueous solubility (due to lower logP) and reducing CYP450 inhibition liability compared to more lipophilic aromatics.
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Examples:
References
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Chemical Identity & Vendors
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Synthetic Methodology (Suzuki Coupling)
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Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1][2] Journal of the American Chemical Society. Link[2]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[1][2] National Institutes of Health (PMC). Link
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Stability & Protodeboronation
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Pinacol Ester Synthesis
